Cas no 62077-97-8 (4-Quinolinecarbothioamide, 2-pentyl-)

4-Quinolinecarbothioamide, 2-pentyl- structure
62077-97-8 structure
Product Name:4-Quinolinecarbothioamide, 2-pentyl-
CAS No:62077-97-8
MF:C15H18N2S
MW:258.381822109222
CID:458909
PubChem ID:71390202
Update Time:2025-04-19

4-Quinolinecarbothioamide, 2-pentyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinecarbothioamide, 2-pentyl-
    • 2-pentylquinoline-4-carbothioamide
    • DTXSID80812128
    • 62077-97-8
    • Inchi: 1S/C15H18N2S/c1-2-3-4-7-11-10-13(15(16)18)12-8-5-6-9-14(12)17-11/h5-6,8-10H,2-4,7H2,1H3,(H2,16,18)
    • InChI Key: ZZDKNXBYCDTDFA-UHFFFAOYSA-N
    • SMILES: S=C(C1C2C=CC=CC=2N=C(C=1)CCCCC)N

Computed Properties

  • Exact Mass: 258.11924
  • Monoisotopic Mass: 258.11906976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 71Ų

Experimental Properties

  • PSA: 38.91
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